molecular formula C9H17NO B1454635 2-Oxa-8-azaspiro[5.5]undecane CAS No. 67952-11-8

2-Oxa-8-azaspiro[5.5]undecane

Cat. No. B1454635
CAS RN: 67952-11-8
M. Wt: 155.24 g/mol
InChI Key: YXDVRIQBOMUBEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Oxa-8-azaspiro[5.5]undecane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .


Molecular Structure Analysis

The molecular structure of 2-Oxa-8-azaspiro[5.5]undecane is represented by the InChI code: 1S/C9H17NO/c1-3-9(7-10-5-1)4-2-6-11-8-9/h10H,1-8H2 . The molecular weight of the compound is 155.24 .


Physical And Chemical Properties Analysis

2-Oxa-8-azaspiro[5.5]undecane is an oil at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • The 1-oxa-7-azaspiro[5.5]undecane ring systems, including 2-Oxa-8-azaspiro[5.5]undecane, are cores in various natural or synthetic products with significant biological activities. Their unique structures make them challenging targets for chemical synthesis, emphasizing their importance in synthetic chemistry (Sinibaldi & Canet, 2008).

Pharmaceutical Research

  • Spirocyclic derivatives of Ciprofloxacin, involving structures similar to 2-Oxa-8-azaspiro[5.5]undecane, have been explored as antibacterial agents. This research underscores the potential of such compounds in developing new antibiotics (Lukin et al., 2022).
  • A series of 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as selective σ1 receptor ligands, highlighting their relevance in the development of brain imaging agents (Tian et al., 2020).

Chemical Reactivity and Applications

  • Studies on 8-oxa-1,4-dithiaspiro[4.5]decane and similar compounds show enhanced reactivity, broadening the scope of these compounds in various chemical reactions (Rashevskii et al., 2020).
  • The discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent soluble epoxide hydrolase inhibitors indicates their therapeutic potential in treating chronic kidney diseases (Kato et al., 2014).

Biochemical and Biological Studies

  • Certain 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have demonstrated significant antihypertensive effects, emphasizing the medical importance of compounds structurally related to 2-Oxa-8-azaspiro[5.5]undecane (Clark et al., 1983).
  • Research involving 3,9-diazaspiro[5.5]undecane and undeca-2-one CCR5 antagonists, similar to 2-Oxa-8-azaspiro[5.5]undecane, has led to the discovery of novel antiviral agents (Yang et al., 2009).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H318, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation respectively .

properties

IUPAC Name

2-oxa-8-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-3-9(7-10-5-1)4-2-6-11-8-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDVRIQBOMUBEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCOC2)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxa-8-azaspiro[5.5]undecane

CAS RN

67952-11-8
Record name 2-oxa-8-azaspiro[5.5]undecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
2
Citations
M Bettati, P Cavanni, R Di Fabio, B Oliosi… - …, 2010 - Wiley Online Library
Oxa-aza spiro compounds: In silico techniques were successfully employed to predict the rank order of derivatives based on their binding affinities to the monoamine transporters, SERT…
J Crognale, SM O'Dell, TA Donovan - 2019 - core.ac.uk
The origin of the batch-to-batch inconsistency in flavor of Purgatory Beer Company’s Fiero Coconut Rum porter was investigated by extracting organic compounds from desirable and …
Number of citations: 3 core.ac.uk

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